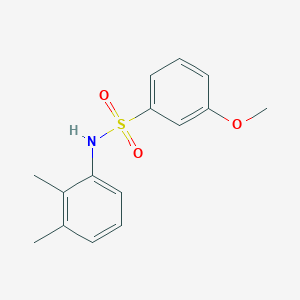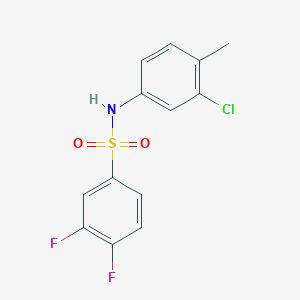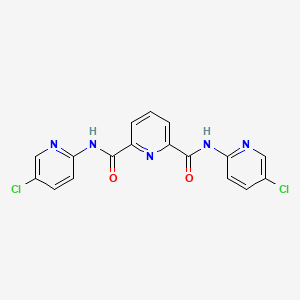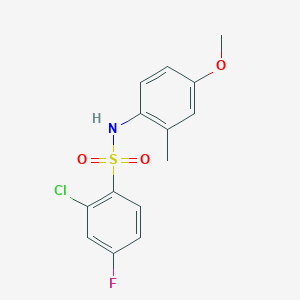![molecular formula C23H21FN8S B10963044 5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10963044.png)
5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex heterocyclic molecule with a diverse range of applications. Its chemical structure consists of several fused rings, including pyrazole, pyridine, and triazole. Let’s explore its properties and significance.
Preparation Methods
Synthetic Routes:
Multistep Synthesis: The synthesis of this compound typically involves multiple steps. One common approach starts with the preparation of the pyrazole and triazole moieties, followed by their coupling to form the final product.
Cyclopropyl Derivatization: The cyclopropyl group is introduced through cyclopropanation reactions.
Fluorobenzyl Substitution: The fluorobenzyl group is incorporated via nucleophilic aromatic substitution.
Thiolation: The thiol group is introduced using appropriate reagents.
Industrial Production:
Industrial-scale production often employs efficient and scalable methods, such as continuous flow processes or large-scale batch reactions. Optimization of reaction conditions, catalysts, and purification steps is crucial for cost-effective production.
Chemical Reactions Analysis
This compound undergoes various reactions:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the triazole ring may yield the corresponding dihydrotriazole.
Substitution: Nucleophilic substitution reactions occur at the pyrazole and triazole positions.
Common Reagents: Reagents like sodium hydride (NaH), hydrogen peroxide (H₂O₂), and thionyl chloride (SOCl₂) are often used.
Major Products: The specific products depend on reaction conditions and substituents.
Scientific Research Applications
Medicine: Investigated as potential drugs due to its diverse pharmacophores.
Chemical Biology: Used as a probe to study biological processes.
Industry: Employed in materials science and catalysis.
Mechanism of Action
Molecular Targets: It interacts with specific proteins, enzymes, or receptors.
Pathways: Activation or inhibition of signaling pathways.
Comparison with Similar Compounds
Uniqueness: Its fused ring system and specific functional groups distinguish it from related compounds.
Similar Compounds: Examples include other pyrazoles, triazoles, and thiol-containing molecules.
Properties
Molecular Formula |
C23H21FN8S |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
3-(6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)-4-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C23H21FN8S/c1-13-20-18(9-19(15-5-6-15)26-22(20)30(2)29-13)21-27-28-23(33)32(21)17-10-25-31(12-17)11-14-3-7-16(24)8-4-14/h3-4,7-10,12,15H,5-6,11H2,1-2H3,(H,28,33) |
InChI Key |
SXPZFEITCUCCQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C4=NNC(=S)N4C5=CN(N=C5)CC6=CC=C(C=C6)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole](/img/structure/B10962969.png)
![N-(4-methoxy-2-methylphenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10962972.png)

![2-Ethyl-1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B10962978.png)

![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B10962993.png)
![azepan-1-yl[4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanone](/img/structure/B10962996.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B10963010.png)

![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B10963024.png)

![N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B10963034.png)
